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molecular formula C6H6N2O B1616193 4-Nitrosoaniline CAS No. 659-49-4

4-Nitrosoaniline

Cat. No. B1616193
M. Wt: 122.12 g/mol
InChI Key: SALQMMXSINGXMI-UHFFFAOYSA-N
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Patent
US06245943B1

Procedure details

To achieve the above object, there is provided a method of preparing p-phenylenediamine including the steps of: reacting urea and nitrobenzene with a base in the presence of a polar solvent to yield 4-nitrosoaniline and 4-nitroaniline; and subsequently, diluting the resulting mixed solution in an alcohol and performing hydrogenation using a catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([NH2:8])[CH:2]=1.N[C:10]([NH2:12])=[O:11].[N+:13]([C:16]1[CH:21]=[CH:20]C=[CH:18][CH:17]=1)([O-:15])=[O:14]>>[N:7]([C:6]1[CH:5]=[CH:4][C:3]([NH2:8])=[CH:2][CH:1]=1)=[O:11].[N+:13]([C:16]1[CH:21]=[CH:20][C:10]([NH2:12])=[CH:18][CH:17]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
there is provided

Outcomes

Product
Name
Type
product
Smiles
N(=O)C1=CC=C(N)C=C1
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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